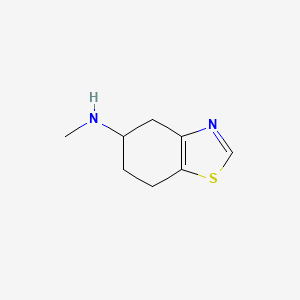
Ergosta-5,24(28)-diene-3,7,16-triol, (3beta,7alpha,16beta)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ergosta-5,24(28)-diene-3,7,16-triol, (3beta,7alpha,16beta)- is a naturally occurring sterol compound. Sterols are a subgroup of steroids and are important components of cell membranes in plants, animals, and fungi. This particular compound is known for its unique structure and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ergosta-5,24(28)-diene-3,7,16-triol, (3beta,7alpha,16beta)- typically involves multiple steps, starting from simpler sterol precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the sterol backbone.
Dehydration: Removal of water molecules to form double bonds.
Isomerization: Conversion of one isomer into another to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve extraction from natural sources such as plants or fungi, followed by purification processes. The use of solvents like chloroform, dichloromethane, ethyl acetate, DMSO, and acetone is common in these procedures .
Analyse Chemischer Reaktionen
Types of Reactions
Ergosta-5,24(28)-diene-3,7,16-triol, (3beta,7alpha,16beta)- can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Chloroform, dichloromethane, ethyl acetate, DMSO, acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of Ergosta-5,24(28)-diene-3,7,16-triol, (3beta,7alpha,16beta)- involves its interaction with cell membranes and specific molecular targets. It may modulate the activity of enzymes and receptors, influencing various cellular pathways. The exact molecular targets and pathways can vary depending on the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Ergosta-5,24(28)-dien-3beta,7alpha-diol
- Ergosta-5,24(28)-dien-3beta,7beta,16beta-triol
- 3beta,7alpha,16beta-trihydroxy-stigmast-5,22-diene
Uniqueness
Ergosta-5,24(28)-diene-3,7,16-triol, (3beta,7alpha,16beta)- is unique due to its specific hydroxylation pattern and double bond configuration.
Eigenschaften
Molekularformel |
C28H46O3 |
|---|---|
Molekulargewicht |
430.7 g/mol |
IUPAC-Name |
(10R,13S)-10,13-dimethyl-17-(6-methyl-5-methylideneheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7,16-triol |
InChI |
InChI=1S/C28H46O3/c1-16(2)17(3)7-8-18(4)26-24(31)15-22-25-21(10-12-28(22,26)6)27(5)11-9-20(29)13-19(27)14-23(25)30/h14,16,18,20-26,29-31H,3,7-13,15H2,1-2,4-6H3/t18?,20?,21?,22?,23?,24?,25?,26?,27-,28-/m0/s1 |
InChI-Schlüssel |
TYAFBMTZMSJDIO-CXKBYUCOSA-N |
Isomerische SMILES |
CC(C)C(=C)CCC(C)C1C(CC2[C@@]1(CCC3C2C(C=C4[C@@]3(CCC(C4)O)C)O)C)O |
Kanonische SMILES |
CC(C)C(=C)CCC(C)C1C(CC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


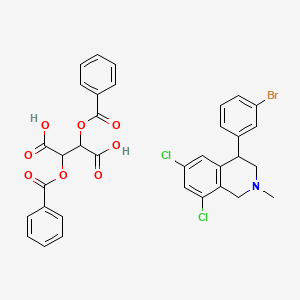

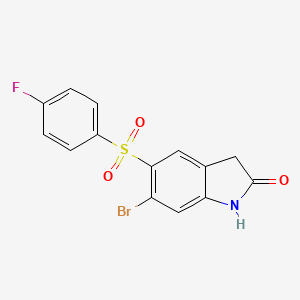


![(3S)-6-(hydroxymethyl)-2-[4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxane-3,4,5-triol](/img/structure/B14789464.png)
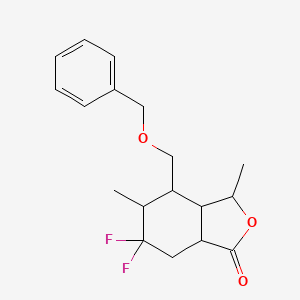
![(5R,10R,14R)-15-[1-(4,5-dimethyl-6-oxo-2,3-dihydropyran-2-yl)ethyl]-5-hydroxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadec-7-en-9-one](/img/structure/B14789466.png)

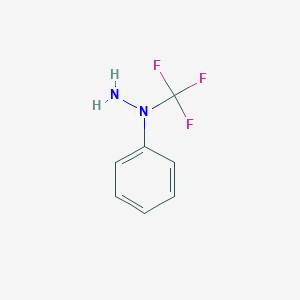

![ethyl 9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylate](/img/structure/B14789487.png)
![6-[2-[[(6aR,6bS,8aS,11S,14bS)-11-carboxy-4,4,6a,6b,8a,11,14b-heptamethyl-14-oxo-2,3,4a,5,6,7,8,9,10,12,12a,14a-dodecahydro-1H-picen-3-yl]oxy]-6-carboxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid;azane;hydrate](/img/structure/B14789488.png)
